

Physicochemical Profiling of H-Lys-Tyr-OH: A Technical Guide

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Compound of Interest

Compound Name: *H-Lys-Tyr-OH*

CAS No.: 35978-98-4

Cat. No.: B1337217

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Executive Summary

The dipeptide **H-Lys-Tyr-OH** (L-Lysyl-L-Tyrosine) represents a distinct physicochemical entity often utilized in salt screening, peptide solubility modeling, and as a structural isomer of the analgesic neuropeptide Kyotorphin (H-Tyr-Lys-OH). Accurate characterization of its molecular weight and isoelectric point (pI) is critical for optimizing purification strategies (specifically Ion Exchange Chromatography), formulation stability, and understanding its zwitterionic behavior in physiological buffers.

This guide provides a rigorous analysis of the **H-Lys-Tyr-OH** molecule, moving beyond generic textbook approximations to offer peptide-specific pKa derivations and self-validating experimental protocols.

Part 1: Molecular Identity and Structural Properties

Before establishing the isoelectric point, we must define the exact chemical boundaries of the molecule.

Fundamental Data

Property	Value	Notes
Sequence	H-Lys-Tyr-OH	N-terminal Lysine, C-terminal Tyrosine
Molecular Formula		
Average Molecular Weight	309.36 g/mol	Useful for gravimetric preparation
Monoisotopic Mass	309.1689 Da	Essential for Mass Spectrometry (MS) validation
SMILES	<chem>C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O</chem>	

Structural Visualization

The following diagram illustrates the connectivity and ionizable groups critical for pI determination.

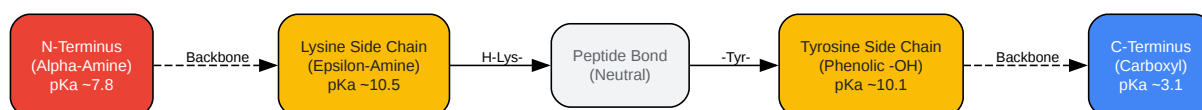


Figure 1: Ionizable topology of H-Lys-Tyr-OH showing pKa gradients.

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Part 2: The Isoelectric Point (pI) Analysis[6][7][8]

The pI is the pH at which the net charge of the peptide is zero.[1][2][3] For a dipeptide like **H-Lys-Tyr-OH**, generic amino acid pKa values are insufficient because the peptide bond alters the acidity of the termini.

The Ionization Ladder

To calculate the pI accurately, we must track the charge state across the pH spectrum.

- Acidic Group: C-terminal Carboxyl (

)

- Basic Group 1: N-terminal

-Amine (

)

- Basic Group 2: Lysine

-Amine (

)

- Weak Acid Group: Tyrosine Phenol (

)

Estimated pKa Values (Peptide-Corrected):

- pKa₁ (C-term): ~3.1 (Acidic)
- pKa₂ (N-term): ~7.8 (Lower than free Lys due to electron-withdrawing peptide bond)
- pKa₃ (Tyr-OH): ~10.1^[4]
- pKa₄ (Lys-
-NH₂): ~10.5

Net Charge Calculation

pH Range	Species Dominant	Net Charge
pH < 3.1	-Lys()-Tyr-COOH	+2
pH 3.1 – 7.8	-Lys()-Tyr-	+1
pH 7.8 – 10.1	-Lys()-Tyr-	0 (Zwitterion)
pH 10.1 – 10.5	-Lys()-Tyr()-	-1
pH > 10.5	-Lys()-Tyr()-	-2

The Calculation

The isoelectric point lies between the transitions that bracket the neutral (0) species.

- Transition into neutral: Deprotonation of N-terminus (pKa ~7.8).
- Transition out of neutral: Deprotonation of Tyrosine side chain (pKa ~10.1).

Theoretical pI: ~8.9 – 9.0

Note: If one incorrectly uses free amino acid pKas (N-term ~9.0), the calculated pI would erroneously shift to ~9.5. The value of ~8.9 is more accurate for the dipeptide form.

Part 3: Experimental Determination Protocol

Theoretical calculations are approximations. For drug development files (IND/NDA), experimental validation is required. The gold standard for small peptides is Capillary Isoelectric Focusing (cIEF).

Why cIEF?

Unlike traditional gel IEF, cIEF offers higher resolution (0.05 pH units), automation, and quantification. It is preferred over potentiometric titration for samples with limited solubility or quantity.

Workflow Diagram

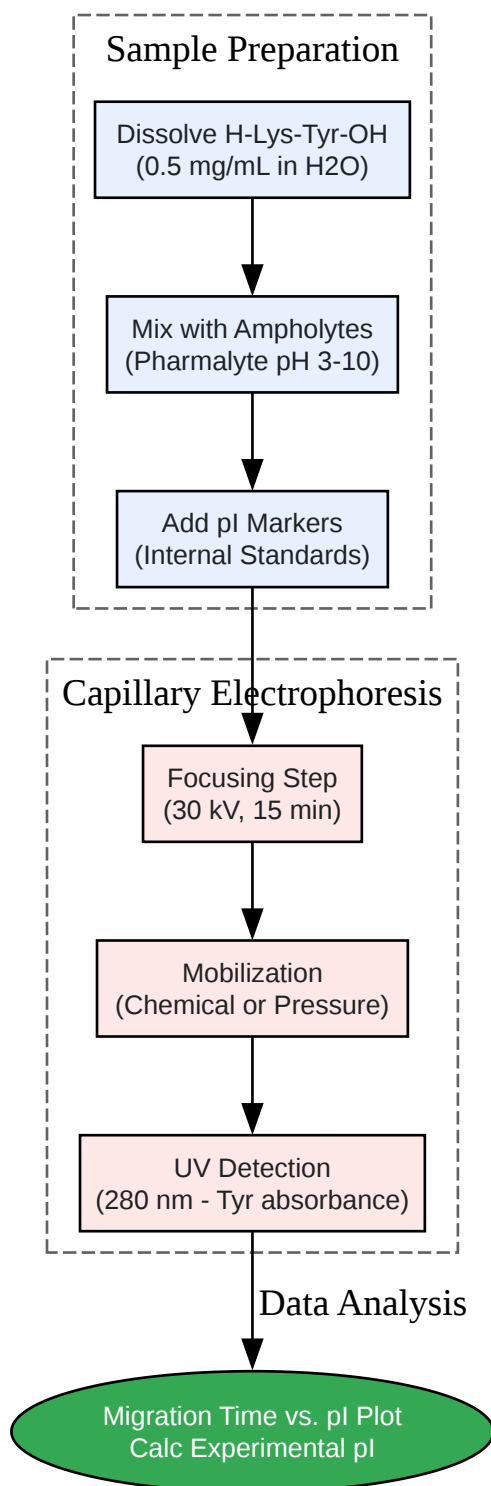


Figure 2: cIEF workflow for precise peptide pI determination.

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Detailed Protocol Steps

- Sample Preparation:
 - Dissolve **H-Lys-Tyr-OH** to a final concentration of 0.5 mg/mL in deionized water.
 - Critical Check: Ensure the solution is clear. If turbid, sonicate for 30 seconds.
- Master Mix Assembly:
 - Combine 10
 - L Sample + 100
 - L 1% Methyl Cellulose (suppresses electroosmotic flow) + 10
 - L Pharmalyte 3-10 (creates pH gradient) + 2
 - L pI Marker 7.0 and pI Marker 10.0.
- Focusing (The Experiment):
 - Inject into a neutral-coated capillary (50 m i.d.).
 - Apply 25 kV voltage. The ampholytes will stack to form a pH gradient. The peptide will migrate until it reaches pH ~9.0, where it becomes neutral and stops moving.
- Detection:
 - Monitor Absorbance at 280 nm. Tyrosine provides a strong chromophore, making this peptide easy to detect without derivatization.
- Calculation:
 - Use the migration times of the internal markers (pI 7.0 and 10.0) to create a linear regression. Interpolate the pI of **H-Lys-Tyr-OH** based on its migration time.

Part 4: Applications in Drug Development[10]

Understanding the pI of **H-Lys-Tyr-OH** drives decision-making in three key areas:

Solubility & Formulation

- Minimum Solubility: Occurs at pH pI (pH 9.0). At this pH, the net charge is zero, reducing electrostatic repulsion between molecules and promoting aggregation/precipitation.
- Formulation Strategy: To maintain solubility, formulate the peptide at least 1.5 pH units away from the pI.
 - Target pH: pH 5.0-6.0 (Acetate buffer) or pH < 4.0. This ensures a net positive charge (+1), preventing aggregation.

Purification (Ion Exchange Chromatography)

- Cation Exchange (CEX):
 - At pH 4.0, **H-Lys-Tyr-OH** has a +1 charge. It will bind to a CEX column (e.g., SP-Sepharose).
 - Elution: Apply a salt gradient or increase pH to >9.0 to neutralize and elute.
- Anion Exchange (AEX):
 - Not recommended unless operating at pH > 11 (where charge is -2), which risks hydrolysis of the peptide bond.

Stability

- The proximity of the N-terminal amine and the Tyrosine hydroxyl in the sequence allows for potential oxidative cross-linking (dityrosine formation) if the pH is high (near the pKa of Tyr, ~10). Keeping the pH acidic (pH 4-6) protects the Tyrosine residue.

References

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